molecular formula C20H25N3O3 B2763675 N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-isobutyloxalamide CAS No. 898458-40-7

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-isobutyloxalamide

Cat. No.: B2763675
CAS No.: 898458-40-7
M. Wt: 355.438
InChI Key: VQMWFZPJWVCXDT-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-isobutyloxalamide is a complex organic compound that features a furan ring, an indole moiety, and an oxalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-isobutyloxalamide typically involves multi-step organic reactions:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furan reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Coupling of Indole and Furan Units: The indole and furan units are coupled using a suitable linker, such as an ethyl chain, through a nucleophilic substitution reaction.

    Formation of the Oxalamide Group: The final step involves the reaction of the intermediate with oxalyl chloride and isobutylamine to form the oxalamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.

    Reduction: The indole moiety can be reduced to form indoline derivatives.

    Substitution: Both the furan and indole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Furanones, indole-3-carboxylic acids.

    Reduction: Indoline derivatives.

    Substitution: Halogenated furans and indoles, substituted oxalamides.

Scientific Research Applications

Chemistry

In organic synthesis, N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-isobutyloxalamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could lead to the development of new therapeutic agents.

Medicine

In medicinal chemistry, the compound’s structure suggests it could be investigated for anti-inflammatory, anticancer, or antimicrobial properties. Its ability to interact with various biological pathways makes it a promising candidate for pharmaceutical research.

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or mechanical strength. Its multifunctional groups allow for versatile applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-isobutyloxalamide would depend on its specific application. In a biological context, it could interact with enzymes, receptors, or other proteins, modulating their activity. The furan and indole rings may facilitate binding to hydrophobic pockets, while the oxalamide group could form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(furan-2-yl)ethyl)-N2-isobutyloxalamide: Lacks the indole moiety, potentially altering its biological activity and chemical reactivity.

    N1-(2-(indolin-1-yl)ethyl)-N2-isobutyloxalamide: Lacks the furan ring, which may affect its interaction with biological targets and its synthetic versatility.

    N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-methyl oxalamide: Substitution of the isobutyl group with a methyl group could influence its physical properties and reactivity.

Uniqueness

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-isobutyloxalamide is unique due to the combination of the furan and indole rings with the oxalamide group

Properties

IUPAC Name

N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-14(2)12-21-19(24)20(25)22-13-17(18-8-5-11-26-18)23-10-9-15-6-3-4-7-16(15)23/h3-8,11,14,17H,9-10,12-13H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMWFZPJWVCXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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